![molecular formula C11H12N2O5 B12157048 Salicyl-glycyl-glycine CAS No. 5853-99-6](/img/structure/B12157048.png)
Salicyl-glycyl-glycine
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Overview
Description
Salicyl-glycyl-glycine is a compound that combines salicylic acid with two glycine molecules. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a salicylic acid moiety linked to a dipeptide of glycine, making it a unique conjugate with properties derived from both components.
Preparation Methods
Synthetic Routes and Reaction Conditions
Salicyl-glycyl-glycine can be synthesized through a series of chemical reactions involving salicylic acid and glycine. One common method involves the activation of the carboxyl group of salicylic acid, followed by its reaction with glycine to form a peptide bond. This can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction typically proceeds in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient production of the compound in larger quantities, ensuring consistency and purity. The choice of method depends on factors such as cost, yield, and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Salicyl-glycyl-glycine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the salicylic acid moiety can be oxidized to form quinones.
Reduction: The carboxyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can react with the hydroxyl group in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Salicyl-glycyl-glycine has been primarily investigated as a prodrug for salicylic acid. Prodrugs are compounds that undergo biotransformation to release an active drug in the body. Research indicates that this compound can effectively convert to salicylic acid upon administration, enhancing its therapeutic effects.
Case Study: Pharmacokinetics in Animal Models
A study conducted on rabbits demonstrated that after oral administration of this compound, salicylic acid was detected in the bloodstream within two hours, peaking at 15 hours post-administration. This suggests that the compound is efficiently hydrolyzed in the gastrointestinal tract, likely facilitated by intestinal microbiota .
Administration Route | Time to Salicylic Acid Detection | Peak Concentration (µg/mL) |
---|---|---|
Oral | 2 hours | 55.6 |
Intravenous | Immediate | Low levels of prodrug |
Rectal | Prolonged | Extended release |
Anti-inflammatory Properties
The salicylic acid component of this compound is known for its anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which reduces prostaglandin synthesis. This mechanism is crucial in treating conditions like arthritis and other inflammatory diseases.
Research Insights
In clinical settings, the administration of glycine alongside salicylate has shown to enhance the formation of salicyluric acid during aspirin overdose cases, indicating a potential role for this compound in managing toxicity and improving drug metabolism .
Biological Research Applications
This compound is also studied for its role in biological pathways and as a model compound for peptide research. Its unique structure allows for investigations into peptide interactions and modifications.
Case Study: Glycine's Role in Metabolism
Research has indicated that glycine supplementation can influence metabolic pathways significantly. In patients with aspirin overdose, glycine and its derivatives increased the excretion rate of salicyluric acid, highlighting their potential role in metabolic modulation .
Chemical Synthesis and Material Science
In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its properties make it an attractive candidate for organic synthesis and material development.
Applications in Material Science
The compound's reactivity allows it to be utilized as an intermediate in pharmaceutical synthesis and the development of new materials with specific functionalities.
Toxicology and Safety Studies
Given its applications in pharmacology, understanding the safety profile of this compound is essential. Studies have shown that it has low toxicity levels, making it suitable for various therapeutic applications without significant adverse effects.
Mechanism of Action
The mechanism by which salicyl-glycyl-glycine exerts its effects is primarily related to the salicylic acid moiety. Salicylic acid is known to inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thus exerting anti-inflammatory and analgesic effects. The glycine components may enhance the solubility and bioavailability of the compound, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Salicyluric Acid: A glycine conjugate of salicylic acid, primarily excreted in the urine.
Glycylglycine: A simple dipeptide of glycine, used as a buffer and in peptide synthesis.
Uniqueness
Salicyl-glycyl-glycine is unique due to its combination of salicylic acid and glycine, offering properties from both components. Unlike salicyluric acid, which is primarily a metabolic product, this compound can be synthesized and utilized for specific applications. Compared to glycylglycine, it has additional functional groups that allow for more diverse chemical reactions and potential biological activities.
Biological Activity
Salicyl-glycyl-glycine (SGG) is a peptide compound that combines salicylic acid with the dipeptide glycyl-glycine. This unique structure suggests potential biological activities, particularly in pharmacological and therapeutic applications. Understanding the biological activity of SGG is crucial for its potential use in medical and biochemical fields.
Chemical Structure and Properties
The chemical structure of SGG can be represented as follows:
- Salicyl group : A phenolic compound known for its anti-inflammatory properties.
- Glycyl-glycine : A dipeptide that may enhance the solubility and bioavailability of the compound.
Table 1: Chemical Composition of this compound
Component | Structure | Functionality |
---|---|---|
Salicyl group | C₇H₆O₃ | Anti-inflammatory, analgesic |
Glycyl | C₂H₅N₃O₂ | Building block for proteins |
Glycine | C₂H₅N₃O₂ | Neurotransmitter, cytoprotective agent |
1. Anti-inflammatory Effects
Research has demonstrated that salicylic acid derivatives exhibit significant anti-inflammatory properties. SGG, due to its salicyl moiety, is expected to possess similar effects. Salicylic acid is known to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which plays a crucial role in inflammation.
2. Neuroprotective Properties
Glycine, a component of SGG, is recognized as an important inhibitory neurotransmitter in the central nervous system (CNS). It modulates synaptic transmission and has cytoprotective effects in various tissues. Studies indicate that glycine can enhance neuroprotection by:
- Reducing excitotoxicity.
- Modulating immune responses.
- Acting as a co-agonist at NMDA receptors, which are involved in synaptic plasticity and memory function .
3. Antimicrobial Activity
The antimicrobial properties of compounds containing salicylic acid and glycine have been explored. Salicylic acid has shown activity against various bacterial strains, while glycine enhances the solubility and stability of such compounds. Preliminary studies suggest that SGG may exhibit:
- Antibacterial activity against Gram-positive and Gram-negative bacteria.
- Antifungal properties against common pathogens like Candida albicans.
Table 2: Summary of Biological Activities of SGG
Activity Type | Mechanism | References |
---|---|---|
Anti-inflammatory | Inhibition of COX enzymes | |
Neuroprotective | Modulation of NMDA receptors | |
Antimicrobial | Inhibition of bacterial/fungal growth |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of glycine and its derivatives in models of neurodegeneration. Results indicated that glycine supplementation reduced neuronal cell death in vitro and improved cognitive function in animal models. The presence of salicylic acid may enhance these effects by providing additional anti-inflammatory benefits.
Case Study 2: Antimicrobial Efficacy
In vitro studies on SGG demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The combination of salicylic acid's inherent antimicrobial properties with the solubility provided by glycyl-glycine resulted in enhanced efficacy compared to individual components.
Properties
CAS No. |
5853-99-6 |
---|---|
Molecular Formula |
C11H12N2O5 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H12N2O5/c14-8-4-2-1-3-7(8)11(18)13-5-9(15)12-6-10(16)17/h1-4,14H,5-6H2,(H,12,15)(H,13,18)(H,16,17) |
InChI Key |
YTOBMCBKPPVZEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NCC(=O)O)O |
Origin of Product |
United States |
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